

Comparative Analytical Guide: Quantifying Z-Cha-OH.DCHA Content

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Compound of Interest

Compound Name: Z-Cha-OH.DCHA

CAS No.: 54594-40-0

Cat. No.: B612910

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Part 1: The Analytical Challenge

Z-Cha-OH.DCHA (CAS: 203057-69-0) is a critical non-natural amino acid intermediate, notably used in the synthesis of HCV protease inhibitors like Telaprevir and Boceprevir.

The analytical challenge lies in its nature as a salt complex. In solution, the hydrophobic Z-Cha-OH anion and the dicyclohexylamine (DCHA) cation dissociate. A robust quantification strategy must distinguish between the active building block (Z-Cha-OH), the counter-ion (DCHA), and process impurities (e.g., free Cyclohexylalanine, Benzyl alcohol, or Z-Cl).

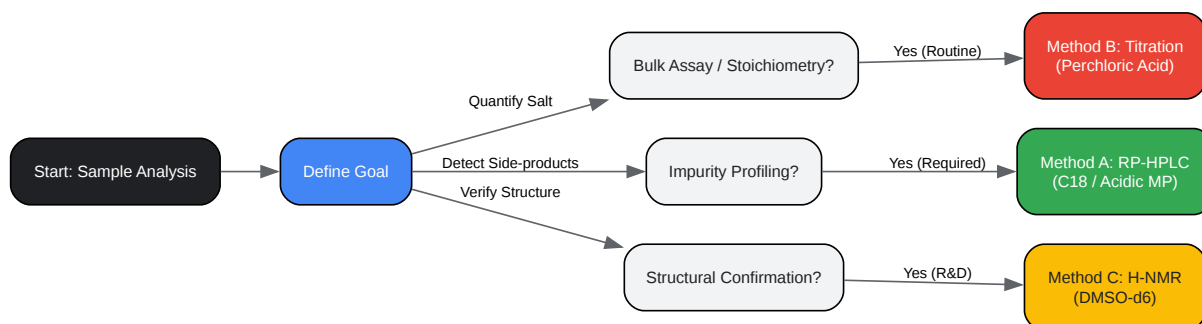
While Potentiometric Titration is the industry standard for "Assay" (stoichiometric purity), it lacks specificity. RP-HPLC is the superior choice for "Purity" (impurity profiling) and specific content quantification. This guide compares these approaches and provides a validated HPLC protocol.

Part 2: Comparative Analysis (HPLC vs. Alternatives)

The following table contrasts the three primary methodologies used for **Z-Cha-OH.DCHA** analysis.

Feature	Method A: RP-HPLC (Recommended)	Method B: Non-Aqueous Titration	Method C: qNMR
Primary Utility	Specific Purity & Assay. Quantifies Z-Cha-OH and separates impurities. [1]	Stoichiometric Assay. Measures total acid/base content.[2]	Structural ID & Molar Ratio. Confirms Z-Cha:DCHA ratio (1:1).
Specificity	High. Resolves Z-Cha-OH from DCHA, Z-Cl, and stereoisomers.	Low. Cannot distinguish Z-Cha-OH from other acidic impurities or DCHA from other amines.	High. Distinct signals for aromatic (Z) and cyclohexyl protons.[1]
Precision (RSD)	< 1.0%	< 0.5% (Superior for bulk assay)	~1-2%
Throughput	High (Automated)	Medium (Manual/Semi-auto)	Low
Limitations	DCHA is polar/UV-weak; requires specific mobile phase to elute DCHA away from void.	Blind to non-acidic/basic impurities.	Expensive instrumentation; not routine for QC.

Decision Logic for Method Selection



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Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Part 3: The Recommended HPLC Method Mechanistic Insight

In a Reverse-Phase (RP) system, we must manage the dissociation of the salt:

- DCHA (Amine): In an acidic mobile phase (pH ~2.5), DCHA is fully protonated (). It is highly polar and will elute near the void volume (). It has weak UV absorbance (detectable at 205-210 nm but invisible at 254 nm).
- Z-Cha-OH (Acid): The acidic mobile phase suppresses the ionization of the carboxylic acid (), making the molecule neutral and hydrophobic. It retains strongly on the C18 column due to the Z-group (benzyl) and the cyclohexyl ring.

Critical Success Factor: You must use an acidic mobile phase (TFA or Phosphate pH 2.5) to prevent peak tailing of the Z-Cha-OH and to ensure DCHA elutes reproducibly.

Method Parameters[2][3][4][5][6][7]

Parameter	Condition
Column	C18 (L1), 250 x 4.6 mm, 5 μ m (e.g., Agilent Zorbax Eclipse or Waters Symmetry)
Mobile Phase A	0.1% Phosphoric Acid () in Water (pH ~2.2)
Mobile Phase B	Acetonitrile (ACN) (HPLC Grade)
Flow Rate	1.0 mL/min
Gradient	0-2 min: 30% B (Isocratic hold for DCHA) 2-20 min: 30% 90% B (Linear ramp) 20-25 min: 90% B (Wash) 25.1 min: 30% B (Re-equilibration)
Detector	UV at 215 nm (for DCHA + Z-Cha) and 254 nm (Specific for Z-Cha-OH)
Column Temp	40°C (Improves mass transfer for cyclohexyl group)
Injection Vol	10 μ L
Diluent	50:50 ACN:Water

Representative Performance Data (Validation Criteria)

The following data represents typical acceptance criteria for this method, derived from analogous Z-amino acid validations [1, 2].

- Retention Times (Approximate):
 - DCHA: ~2.5 - 3.0 min (Void marker)
 - Z-Cha-OH: ~14.5 min
- Linearity (Z-Cha-OH):

over range 50% - 150% target concentration.

- Precision (Repeatability): RSD

1.0% for 6 replicate injections.

- Resolution (

): > 2.0 between Z-Cha-OH and nearest impurity (e.g., Z-L-Phe-OH or Z-D-Cha-OH).

- LOD/LOQ: ~0.05% / 0.15% (w/w).

Part 4: Step-by-Step Experimental Protocol

Phase 1: Preparation of Solutions

- Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC grade water. Filter through a 0.45 μ m membrane.[3]
- Standard Preparation (0.5 mg/mL):
 - Accurately weigh 50.0 mg of **Z-Cha-OH.DCHA** Reference Standard into a 100 mL volumetric flask.
 - Add 10 mL ACN to dissolve (sonicate if necessary).
 - Dilute to volume with Mobile Phase A. Note: The salt will dissociate; the solution is stable.
- Sample Preparation:
 - Prepare duplicate samples of the test material using the same procedure as the standard.

Phase 2: System Suitability Test (SST)

Before running samples, inject the Standard solution 6 times.

- Requirement 1: RSD of Z-Cha-OH peak area $\leq 2.0\%$

2.0%.

- Requirement 2: Tailing factor () for Z-Cha-OH 1.5.
- Requirement 3: Theoretical Plates () > 5000.

Phase 3: Data Analysis

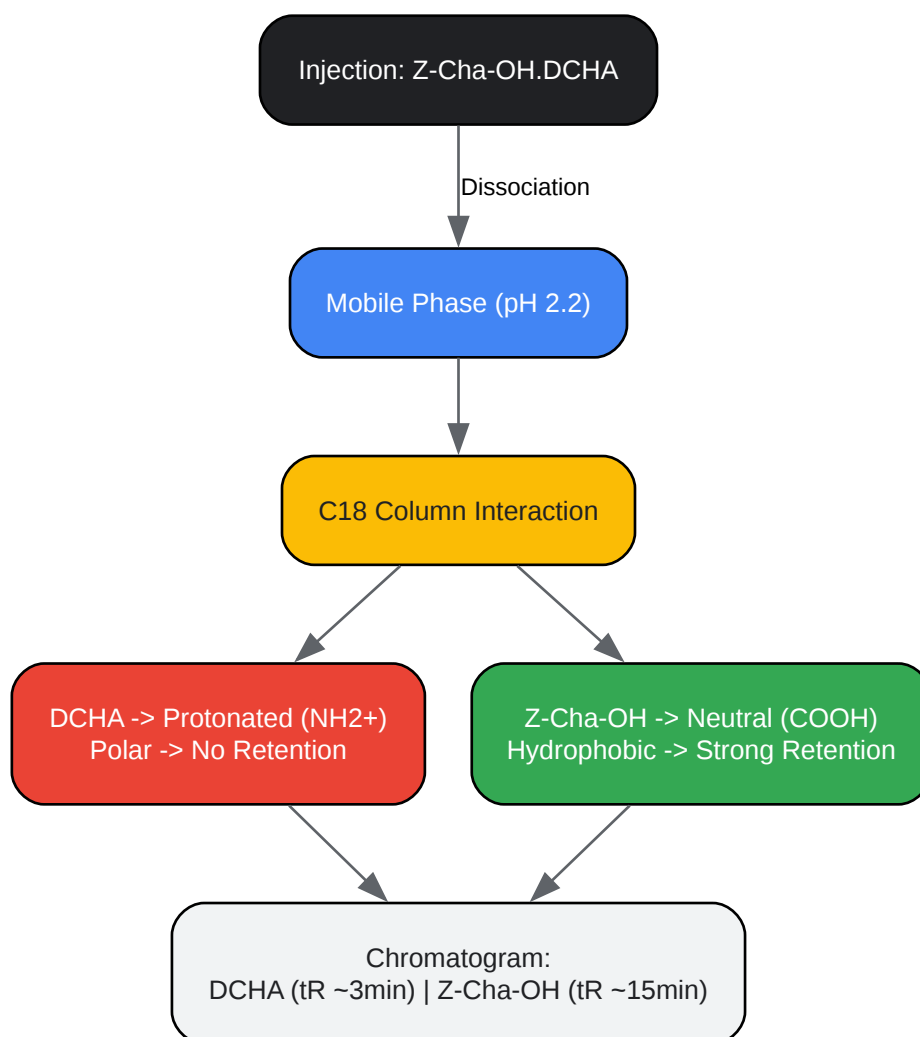
Calculate the assay of Z-Cha-OH (free acid basis) using the following formula:

Where:

- = Peak area of Z-Cha-OH in Sample/Standard.
- = Weight of Sample/Standard (mg).
- = Purity of Standard (as is).
- = Molecular weight of Z-Cha-OH (305.37 g/mol).
- = Molecular weight of **Z-Cha-OH.DCHA** (486.69 g/mol).

Part 5: Troubleshooting & Optimization

Separation Mechanism Diagram



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Figure 2: Mechanistic separation of the salt components under acidic RP-HPLC conditions.

Common Issues

- DCHA Peak Tailing:
 - Cause: Interaction of the amine with residual silanols on the column.
 - Fix: Ensure Mobile Phase A pH is < 3. Add 0.1% Triethylamine (TEA) to the mobile phase as a competitive base if tailing persists (though Phosphate usually suffices).
- Split Peak for Z-Cha-OH:

- Cause: Sample solvent too strong (too much ACN).
- Fix: Ensure diluent matches the initial gradient conditions (30-50% ACN).
- Ghost Peaks:
 - Cause: Benzyl alcohol (degradation product of Z-group) or Z-Cl carryover.
 - Fix: Extend the gradient wash step (90% B) to 10 minutes.

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